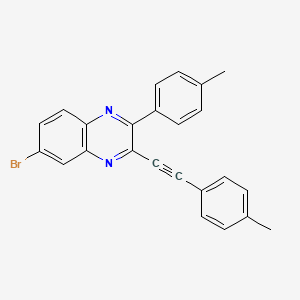
6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of bromine, p-tolyl, and p-tolylethynyl groups attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline typically involves multi-step organic reactions. One common method includes the bromination of a quinoxaline derivative followed by the introduction of p-tolyl and p-tolylethynyl groups through palladium-catalyzed coupling reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of new quinoxaline derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(p-tolyl)quinoline-4-carbonyl chloride
- Imidazo[1,2-a]pyridines
Uniqueness
6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline is unique due to its specific substitution pattern and the presence of both p-tolyl and p-tolylethynyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline is a synthetic compound belonging to the quinoxaline class, characterized by its unique structural features, including a bromine atom at the 6-position and para-tolyl groups with an ethynyl substitution. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H16BrN. Its structure can be detailed as follows:
| Feature | Description |
|---|---|
| Bromine Position | 6-position |
| Substituents | Two para-tolyl groups and one ethynyl group |
| Quinoxaline Core | Bicyclic aromatic structure with two nitrogen atoms |
The presence of multiple substituents enhances its reactivity and potential for biological interactions.
Enzyme Inhibition
Quinoxalines have been studied for their ability to inhibit specific enzymes. For example, some derivatives have been shown to act as inhibitors of kinases involved in cancer progression. The presence of the bromine atom and ethynyl group in this compound may enhance its binding affinity to these enzymes, although empirical data is required for confirmation.
Case Studies
- In Vitro Studies
- Mechanistic Insights
Comparative Analysis with Related Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Brominated, ethynyl and para-tolyl groups | Potential anticancer activity (needs empirical data) |
| 2-Methylquinoxaline | Methyl substitution at position 2 | Moderate anticancer properties |
| Quinoxaline-2-carboxylic acid | Carboxylic acid group at position 2 | Exhibits different solubility and reactivity profiles |
This comparison highlights the unique features of this compound that may influence its biological activity.
Properties
Molecular Formula |
C24H17BrN2 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
6-bromo-2-(4-methylphenyl)-3-[2-(4-methylphenyl)ethynyl]quinoxaline |
InChI |
InChI=1S/C24H17BrN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-21-14-12-20(25)15-23(21)26-22/h3-8,10-12,14-15H,1-2H3 |
InChI Key |
JYUMGMQJPXLKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=NC3=C(C=CC(=C3)Br)N=C2C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















